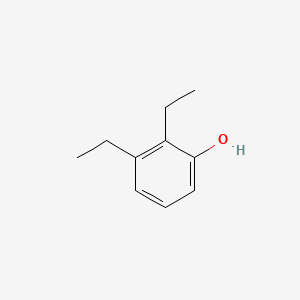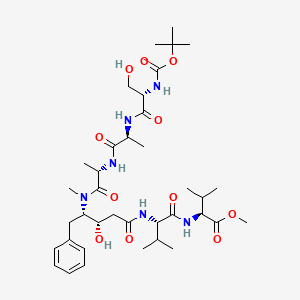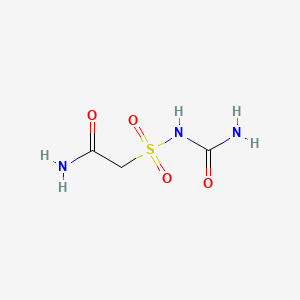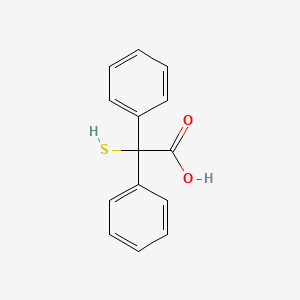
2,3-Diethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diethylphenol is an organic compound with the molecular formula C10H14O. It is a type of phenol where two ethyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Diethylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with ethyl halides in the presence of a base. Another method includes the Friedel-Crafts alkylation of benzene with ethyl chloride, followed by hydroxylation.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes that ensure high yield and purity. The use of catalysts such as aluminum chloride in the Friedel-Crafts alkylation is common. The reaction conditions typically involve controlled temperatures and pressures to optimize the production process.
化学反应分析
Types of Reactions: 2,3-Diethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Ethyl-substituted cyclohexanols.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
2,3-Diethylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of resins, plastics, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Diethylphenol involves its interaction with various molecular targets. As a phenolic compound, it can form hydrogen bonds and interact with enzymes and proteins. Its effects are mediated through pathways involving oxidative stress and enzyme inhibition.
相似化合物的比较
- 2,5-Diethylphenol
- 3,5-Diethylphenol
- 2,3-Dimethylphenol
Comparison: 2,3-Diethylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to 2,5-Diethylphenol and 3,5-Diethylphenol, it has different steric and electronic effects, leading to variations in its reactivity and applications. 2,3-Dimethylphenol, on the other hand, has methyl groups instead of ethyl groups, which affects its boiling point, solubility, and other physical properties.
属性
CAS 编号 |
66142-71-0 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC 名称 |
2,3-diethylphenol |
InChI |
InChI=1S/C10H14O/c1-3-8-6-5-7-10(11)9(8)4-2/h5-7,11H,3-4H2,1-2H3 |
InChI 键 |
RLEWTHFVGOXXTN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-cyclobutyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15196021.png)





